(1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one
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Overview
Description
(1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of cyclization and oxidation steps to form the tricyclic core. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, to the molecule.
Reduction: This reaction can reduce carbonyl groups to alcohols or other less oxidized forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or organometallic compounds under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
(1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which (1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can modulate their activity. The pathways involved often include signal transduction mechanisms that lead to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,3r,8S)-4-Oxatricyclo[4.3.1.13,8]undecan-5-one
- 4-Oxatricyclo[4.3.1.13,8]undecan-2-one
Uniqueness
(1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one is unique due to its specific stereochemistry and tricyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H16O |
---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one |
InChI |
InChI=1S/C11H16O/c12-11-6-9-2-7-1-8(3-9)5-10(11)4-7/h7-10H,1-6H2/t7-,8+,9?,10? |
InChI Key |
GLVBWWGJOCTLBF-BQKDNTBBSA-N |
Isomeric SMILES |
C1[C@@H]2CC3C[C@H]1CC(C2)C(=O)C3 |
Canonical SMILES |
C1C2CC3CC1CC(C2)C(=O)C3 |
Origin of Product |
United States |
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